molecular formula C11H8F3N3O2S B13828739 N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide

N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide

Cat. No.: B13828739
M. Wt: 303.26 g/mol
InChI Key: JWIZYSKKQNIURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The trifluoromethyl group and the carbohydrazide moiety further enhance its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-b]pyridine derivatives.

    Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is unique due to the presence of the trifluoromethyl group and the carbohydrazide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8F3N3O2S

Molecular Weight

303.26 g/mol

IUPAC Name

N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide

InChI

InChI=1S/C11H8F3N3O2S/c1-5(18)16-17-10(19)6-4-8-7(2-3-20-8)15-9(6)11(12,13)14/h2-4H,1H3,(H,16,18)(H,17,19)

InChI Key

JWIZYSKKQNIURY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC2=C(C=CS2)N=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.